N-(4-methoxyphenyl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide
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Overview
Description
N-(4-methoxyphenyl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Substitution Reactions:
Amidation: The final step involves the formation of the benzamide linkage through the reaction of the substituted phthalazinone with 4-methoxybenzoic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone core, potentially converting it to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzoic acid derivatives, while reduction may produce hydroxylated phthalazinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound can affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores but different substituents.
Benzamide Derivatives: Compounds with benzamide linkages but different aromatic substituents.
Uniqueness
N-(4-methoxyphenyl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide |
InChI |
InChI=1S/C23H19N3O3/c1-26-23(28)20-6-4-3-5-19(20)21(25-26)15-7-9-16(10-8-15)22(27)24-17-11-13-18(29-2)14-12-17/h3-14H,1-2H3,(H,24,27) |
InChI Key |
YSKABPWGCVKSQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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